![molecular formula C21H25ClN2O2S B11503297 4-tert-butyl-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11503297.png)
4-tert-butyl-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-TERT-BUTYL-N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and a tert-butyl substituent. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
4-TERT-BUTYL-N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.
Tert-butylbenzene: A compound with a similar tert-butyl substituent.
Uniqueness
4-TERT-BUTYL-N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of an indole moiety, a sulfonamide group, and a tert-butyl substituent. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25ClN2O2S |
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Molecular Weight |
405.0 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H25ClN2O2S/c1-14-17(18-6-5-7-19(22)20(18)24-14)12-13-23-27(25,26)16-10-8-15(9-11-16)21(2,3)4/h5-11,23-24H,12-13H2,1-4H3 |
InChI Key |
KFNRBTGWSHGRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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